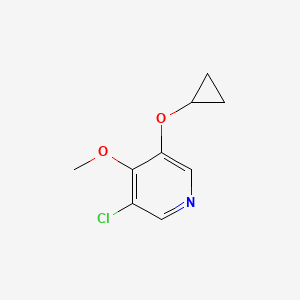
3-Chloro-5-cyclopropoxy-4-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-cyclopropoxy-4-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, cyclopropoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropoxy-4-methoxypyridine typically involves the introduction of the cyclopropoxy and methoxy groups onto a chlorinated pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3-chloro-5-hydroxypyridine, is reacted with cyclopropyl bromide and methanol under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropoxy-4-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogen-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-cyclopropoxy-4-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropoxy-4-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methoxypyridine: Similar structure but lacks the cyclopropoxy group.
3-Chloro-5-cyclopropoxy-4-hydroxypyridine: Similar structure but has a hydroxyl group instead of a methoxy group.
3-Chloro-5-cyclopropoxy-4-ethoxypyridine: Similar structure but has an ethoxy group instead of a methoxy group.
Uniqueness
3-Chloro-5-cyclopropoxy-4-methoxypyridine is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties that are not observed in similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyloxy-4-methoxypyridine |
InChI |
InChI=1S/C9H10ClNO2/c1-12-9-7(10)4-11-5-8(9)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
QBRBWPZIDFVHTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1OC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















